molecular formula C6H3BrF2O2S B2414985 2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid CAS No. 1518974-67-8

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid

Cat. No.: B2414985
CAS No.: 1518974-67-8
M. Wt: 257.05
InChI Key: IVJWIMYOJWKHOS-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated thiophene ring and a difluoroacetic acid moiety

Properties

IUPAC Name

2-(4-bromothiophen-3-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJWIMYOJWKHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step, followed by a reaction with difluoroacetic acid or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the difluoroacetic acid moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromothiophen-3-yl)acetic acid
  • 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid
  • 2-((4-Bromothiophen-3-yl)methylene)malononitrile

Uniqueness

The difluoroacetic acid moiety enhances the compound’s acidity and ability to participate in hydrogen bonding, while the brominated thiophene ring provides a site for further functionalization through substitution or coupling reactions .

Biological Activity

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrF2O2. The presence of bromine and difluoroacetic acid moieties is believed to enhance its solubility and biological activity. The bromothiophene ring contributes to its electronic properties, which can influence interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with thiophene rings are often evaluated for their anti-inflammatory potential.
  • Antimicrobial Properties : Similar structures have demonstrated activity against various pathogens.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer metabolism or inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It could influence signaling pathways that regulate cell growth and apoptosis.
  • Interaction with Receptors : The compound may bind to specific receptors, altering cellular responses.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent activity.

Cell LineIC50 (µM)Mechanism
MCF-75.6Apoptosis induction
PC-37.8Cell cycle arrest

Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound. It was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha12045
IL-68030

Q & A

Q. Key Considerations :

  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying.
  • Temperature : Maintain 0–5°C during bromination to minimize side reactions.

Q. Table 1: Yield Optimization Under Different Conditions

SolventCatalystTemp (°C)Yield (%)Purity (%)
DMFPd(PPh₃)₄806598
THFCuI605295
TolueneNone1103085

Q. Resolution Strategies :

Design of Experiments (DoE) : Use factorial designs to isolate critical variables. For example, a 2³ factorial design evaluating pH (6.5 vs. 7.4), solvent concentration (0.1% vs. 1% DMSO), and cell density.

Statistical Analysis : Apply ANOVA to identify significant factors.

Q. Table 2: DoE Results for IC₅₀ Variability

Factorp-valueSignificance (α=0.05)
Solvent Concentration0.003Yes
pH0.120No
Cell Density0.045Yes

Q. Table 3: pKa Comparison

CompoundpKa
This compound2.1
Phenylacetic acid4.3
2,2-Difluoroacetic acid1.2

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